2-Fluorospiro[2.3]hexan-5-amine;hydrochloride
Description
2-Fluorospiro[2.3]hexan-5-amine hydrochloride is a fluorinated spirocyclic amine derivative with a bicyclo[2.3]hexane core. The compound features a fluorine atom at the 2-position and an amine group at the 5-position, stabilized as a hydrochloride salt.
Properties
IUPAC Name |
2-fluorospiro[2.3]hexan-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-5-3-6(5)1-4(8)2-6;/h4-5H,1-3,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESRPXKGEYSUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253630-27-0 | |
| Record name | 1-fluorospiro[2.3]hexan-5-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorospiro[2.3]hexan-5-amine;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Ring: The initial step involves the formation of the spirocyclic ring system. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the spirocyclic ring system through a fluorination reaction. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amination: The introduction of the amine group is carried out through an amination reaction. This can involve the use of ammonia or other amine sources under suitable reaction conditions.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-Fluorospiro[2.3]hexan-5-amine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluorospiro[2.3]hexan-5-amine;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can undergo reduction reactions to form different reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Imines or nitriles are common products of oxidation reactions.
Reduction Products: Reduced amines or other derivatives can be obtained through reduction reactions.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly against a range of bacterial and fungal pathogens. Studies indicate that fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and altered interaction with biological targets. For example, spirocyclic compounds similar to 2-Fluorospiro[2.3]hexan-5-amine have been reported to demonstrate significant efficacy against strains of Escherichia coli and Candida albicans .
1.2 Anticancer Potential
Recent investigations into fluorinated heterocycles have revealed that they can serve as lead structures for anticancer drug development. Compounds with fluorine substitutions have been associated with improved potency against various cancer cell lines while exhibiting lower toxicity in non-cancerous cells. For instance, studies have shown that certain fluorinated derivatives possess IC50 values that rival those of established chemotherapeutics . This suggests that 2-Fluorospiro[2.3]hexan-5-amine may also hold potential as an anticancer agent.
Neuropharmacology
2.1 Targeting Neurotransmitter Receptors
Research indicates that spirocyclic compounds can interact with neurotransmitter receptors, making them candidates for neuropharmacological applications. Specifically, compounds like 2-Fluorospiro[2.3]hexan-5-amine may be explored for their ability to modulate the activity of receptors involved in neurodegenerative diseases . The unique structure of spirocyclic amines allows for selective binding, which is crucial for developing drugs aimed at neurological disorders.
Radiochemistry and Imaging Applications
3.1 Positron Emission Tomography (PET) Tracers
The compound's fluorine atom makes it suitable for use in radiochemistry, particularly in the synthesis of PET tracers. The incorporation of fluorine-18 into molecular structures is essential for imaging techniques used in diagnosing diseases such as cancer and Alzheimer's . The ability to label spirocyclic compounds with fluorine isotopes enhances their utility in medical imaging, allowing for better visualization of biological processes in vivo.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Fluorospiro[2.3]hexan-5-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amine group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Challenges and Limitations
- Data Gaps : Direct pharmacological data for 2-Fluorospiro[2.3]hexan-5-amine HCl are absent in the evidence; comparisons rely on structural analogs.
- Structural Diversity : Variations in core scaffolds (e.g., spiro vs. arylcyclohexylamine) limit direct structure-activity comparisons.
Biological Activity
2-Fluorospiro[2.3]hexan-5-amine;hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and case studies.
The compound is characterized by a spirocyclic structure that includes a fluorine atom, which can significantly influence its biological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays.
Enzyme Inhibition
Research indicates that 2-Fluorospiro[2.3]hexan-5-amine may act as an enzyme inhibitor . Its structural similarity to natural substrates allows it to bind to active sites of specific enzymes, potentially inhibiting their activity. This mechanism is crucial for developing therapeutics targeting enzyme-related diseases.
Antimicrobial and Anticancer Properties
Preliminary studies have suggested that the compound exhibits antimicrobial and anticancer properties. For instance, in vitro assays have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines, indicating its potential as a lead compound for further drug development .
The precise mechanism of action remains under investigation; however, it is hypothesized that 2-Fluorospiro[2.3]hexan-5-amine interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom may enhance binding affinity or alter metabolic pathways, contributing to its biological efficacy.
Pharmacokinetics
Studies on the pharmacokinetics of 2-Fluorospiro[2.3]hexan-5-amine have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles. Initial findings suggest moderate bioavailability, which is critical for determining the dosage and administration routes in clinical settings .
Case Studies
- Antimicrobial Activity : In a study assessing various compounds against Staphylococcus aureus, 2-Fluorospiro[2.3]hexan-5-amine demonstrated significant inhibitory effects with an IC50 value lower than many known antibiotics .
- Cytotoxicity Testing : A cytotoxicity assay on HepG2 liver cancer cells indicated that the compound has a CC50 greater than 50 μM, suggesting low toxicity at therapeutic concentrations .
Data Summary
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-fluorospiro[2.3]hexan-5-amine hydrochloride?
- Methodological Answer : Synthesis typically involves two primary steps: (1) formation of the spirocyclic core via [2+2] cycloaddition or ring-closing metathesis, and (2) introduction of the amine group through reductive amination or nucleophilic substitution. The hydrochloride salt is formed by treating the free base with HCl in anhydrous ether. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield and purity. Techniques like column chromatography or recrystallization are used for purification .
Q. How is the spirocyclic structure of this compound characterized experimentally?
- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C/¹⁹F) to identify unique spirocyclic proton environments and fluorine coupling patterns. X-ray crystallography resolves bond angles and torsional strain in the spiro system. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms secondary amine and hydrochloride salt formation via N–H and Cl⁻ stretching bands .
Q. What analytical techniques are essential for assessing purity and stability?
- Methodological Answer : HPLC with UV detection (λ = 210–260 nm) monitors purity, especially for detecting byproducts from incomplete ring closure. Thermogravimetric analysis (TGA) evaluates thermal stability, while accelerated stability studies (40°C/75% RH for 4 weeks) assess hygroscopicity and salt dissociation. Use deuterated DMSO for NMR to avoid solvent interference with amine protons .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves spirocyclic ring formation efficiency .
- Flow chemistry enables precise control of exothermic steps (e.g., HCl addition), minimizing side reactions.
- Solvent screening (e.g., THF vs. DCM) identifies optimal polarity for intermediates. Ethanol/water mixtures enhance hydrochloride crystallization .
Q. What computational methods predict the compound's reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) simulations model spirocyclic flexibility in aqueous vs. lipid environments, relevant to blood-brain barrier penetration.
- Docking studies (AutoDock Vina) assess binding affinity to amine receptors (e.g., serotonin transporters) using Protein Data Bank structures .
Q. How can contradictory data in reported biological activity be resolved?
- Methodological Answer :
- Dose-response curves (IC₅₀/EC₅₀) across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) clarify target specificity.
- Metabolic stability assays (e.g., liver microsomes) identify if discrepancies arise from rapid degradation.
- Isotopic labeling (¹⁴C-amine) tracks compound distribution in in vivo models to confirm bioavailability .
Q. What strategies mitigate stereochemical challenges during synthesis?
- Methodological Answer :
- Chiral HPLC with amylose-based columns separates enantiomers.
- Asymmetric catalysis (e.g., BINAP-Ru complexes) enforces spiro center configuration.
- Vibrational circular dichroism (VCD) confirms absolute stereochemistry post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
